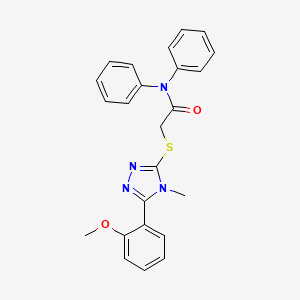

6-(1-Methyl-1H-pyrazol-4-yl)-4-(tetrahydro-2H-pyran-4-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)pyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(1-メチル-1H-ピラゾール-4-イル)-4-(テトラヒドロ-2H-ピラン-4-イル)-N-(4-(トリフルオロメチル)ピリジン-2-イル)ピリジン-2-アミンは、ピラゾール、ピリジン、テトラヒドロピランなどの複数の官能基を特徴とする複雑な有機化合物です。 このような構造を持つ化合物は、その潜在的な生物活性のために、医薬品化学でしばしば注目されています。

2. 製法

合成経路と反応条件

6-(1-メチル-1H-ピラゾール-4-イル)-4-(テトラヒドロ-2H-ピラン-4-イル)-N-(4-(トリフルオロメチル)ピリジン-2-イル)ピリジン-2-アミンの合成は、通常、多段階の有機合成を伴います。 主要なステップには、次のようなものがあります。

- 環化反応によるピラゾール環の形成。

- 求核置換反応または付加反応によるテトラヒドロピラン部分の導入。

- 鈴木反応またはヘック反応などのクロスカップリング反応を用いたピリジン環のカップリング。

- アミン基を導入する最終的なアミノ化ステップ。

工業生産方法

工業生産では、収率を向上させ、コストを削減するために、上記の合成経路を最適化する必要があるかもしれません。 これには、連続フロー反応器の使用、触媒の高スループットスクリーニング、溶媒のリサイクルなどが含まれる可能性があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Methyl-1H-pyrazol-4-yl)-4-(tetrahydro-2H-pyran-4-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)pyridin-2-amine typically involves multi-step organic synthesis. Key steps may include:

- Formation of the pyrazole ring through cyclization reactions.

- Introduction of the tetrahydropyran moiety via nucleophilic substitution or addition reactions.

- Coupling of the pyridine rings using cross-coupling reactions such as Suzuki or Heck reactions.

- Final amination step to introduce the amine group.

Industrial Production Methods

Industrial production may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

化学反応の分析

反応の種類

酸化: この化合物は、ピラゾール環またはピリジン環で酸化反応を受ける可能性があります。

還元: 還元反応は、存在する場合、ニトロ基を標的にしたり、二重結合を還元したりすることができます。

置換: 求電子置換反応または求核置換反応は、ピリジン環のさまざまな位置で起こる可能性があります。

一般的な試薬と条件

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。

還元: 炭素上のパラジウム (Pd/C) または水素化リチウムアルミニウム (LiAlH4) を用いた水素ガス。

置換: 求電子置換のためのハロゲン化剤、または求核置換のためのアミンなどの求核試薬。

主な生成物

主な生成物は、使用する特定の反応と条件によって異なります。 たとえば、酸化によりピリジン N-オキシドが生成される可能性があり、還元によりアミンまたはアルコールが生成される可能性があります。

4. 科学研究への応用

化学

- より複雑な分子の合成におけるビルディングブロックとして使用される。

- さまざまな条件下での反応性と安定性を研究されている。

生物学

- 酵素相互作用の研究におけるリガンドとしての潜在的な用途。

- さまざまな生物学的標的への結合親和性を調査している。

医学

- その複雑な構造のために、医薬品としての可能性を探求されている。

- ピラゾールまたはピリジン誘導体が有効な疾患の治療に適用できる可能性がある。

産業

- 特定の特性を持つ新素材の開発に利用されている。

- 農薬または他の工業用化学物質の合成における中間体としての潜在的な用途。

科学的研究の応用

Chemistry

- Used as a building block in the synthesis of more complex molecules.

- Studied for its reactivity and stability under various conditions.

Biology

- Potential use as a ligand in the study of enzyme interactions.

- Investigated for its binding affinity to various biological targets.

Medicine

- Explored for its potential as a pharmaceutical agent due to its complex structure.

- May have applications in the treatment of diseases where pyrazole or pyridine derivatives are effective.

Industry

- Utilized in the development of new materials with specific properties.

- Potential use in agrochemicals or as intermediates in the synthesis of other industrial chemicals.

作用機序

6-(1-メチル-1H-ピラゾール-4-イル)-4-(テトラヒドロ-2H-ピラン-4-イル)-N-(4-(トリフルオロメチル)ピリジン-2-イル)ピリジン-2-アミンの作用機序は、その特定の用途によって異なります。 医薬品化学では、酵素または受容体と相互作用し、その活性を調節する可能性があります。 トリフルオロメチル基は、その結合親和性と代謝安定性を高める可能性があります。

6. 類似の化合物との比較

類似の化合物

6-(1-メチル-1H-ピラゾール-4-イル)-4-(テトラヒドロ-2H-ピラン-4-イル)-N-(4-メチルピリジン-2-イル)ピリジン-2-アミン: トリフルオロメチルではなく、メチル基を持つ類似の構造。

6-(1-メチル-1H-ピラゾール-4-イル)-4-(テトラヒドロ-2H-ピラン-4-イル)-N-(4-クロロピリジン-2-イル)ピリジン-2-アミン: トリフルオロメチルではなく、塩素原子を持つ類似の構造。

独自性

6-(1-メチル-1H-ピラゾール-4-イル)-4-(テトラヒドロ-2H-ピラン-4-イル)-N-(4-(トリフルオロメチル)ピリジン-2-イル)ピリジン-2-アミンにトリフルオロメチル基が存在することで、その類似体と比較して、親油性、代謝安定性、結合親和性などのユニークな特性がもたらされる可能性があります。

類似化合物との比較

Similar Compounds

6-(1-Methyl-1H-pyrazol-4-yl)-4-(tetrahydro-2H-pyran-4-yl)-N-(4-methylpyridin-2-yl)pyridin-2-amine: Similar structure but with a methyl group instead of trifluoromethyl.

6-(1-Methyl-1H-pyrazol-4-yl)-4-(tetrahydro-2H-pyran-4-yl)-N-(4-chloropyridin-2-yl)pyridin-2-amine: Similar structure but with a chlorine atom instead of trifluoromethyl.

Uniqueness

The presence of the trifluoromethyl group in 6-(1-Methyl-1H-pyrazol-4-yl)-4-(tetrahydro-2H-pyran-4-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)pyridin-2-amine may confer unique properties such as increased lipophilicity, metabolic stability, and binding affinity compared to its analogs.

特性

分子式 |

C20H20F3N5O |

|---|---|

分子量 |

403.4 g/mol |

IUPAC名 |

6-(1-methylpyrazol-4-yl)-4-(oxan-4-yl)-N-[4-(trifluoromethyl)pyridin-2-yl]pyridin-2-amine |

InChI |

InChI=1S/C20H20F3N5O/c1-28-12-15(11-25-28)17-8-14(13-3-6-29-7-4-13)9-19(26-17)27-18-10-16(2-5-24-18)20(21,22)23/h2,5,8-13H,3-4,6-7H2,1H3,(H,24,26,27) |

InChIキー |

KPQLCDLTWHKSCH-UHFFFAOYSA-N |

正規SMILES |

CN1C=C(C=N1)C2=NC(=CC(=C2)C3CCOCC3)NC4=NC=CC(=C4)C(F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-4-(3-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11780680.png)

![2-(3-Chlorophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole](/img/structure/B11780684.png)

![7-Bromo-5-phenylbenzo[d]oxazole](/img/structure/B11780698.png)

![4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11780724.png)